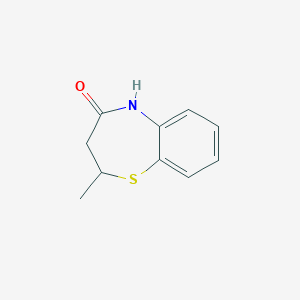

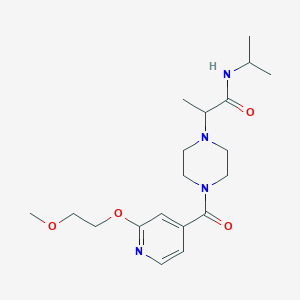

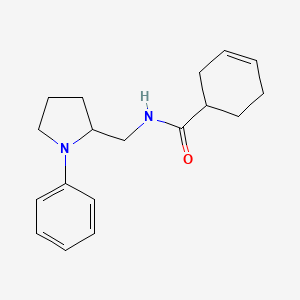

![molecular formula C21H25NO5S B2771541 methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327177-28-5](/img/structure/B2771541.png)

methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a compound that belongs to the class of sulfonamide-containing acrylates. This compound has gained attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Photochromic Polymers and Materials

Methylacrylate polymers containing azobenzene groups have been synthesized, exhibiting photochromic properties through trans–cis isomerization induced by illumination. These materials, including thin films deposited onto glass, demonstrated reversible photochromic behavior under green laser light, with changes in refractive index observed, showcasing potential applications in smart coatings and optical storage devices (Ortyl, Janik, & Kucharski, 2002).

Polymerization and Copolymerization Techniques

Advanced polymerization techniques such as reversible addition fragmentation chain transfer (RAFT) polymerization have been employed to prepare well-defined homopolymers and block copolymers. For instance, poly(2-acrylamido-2-methylpropane sulfonic acid) and its copolymers have been synthesized, highlighting the potential for creating multifunctional polymers with applications ranging from industrial uses to medicine (Bray, Peltier, Kim, Mastrangelo, & Perrier, 2017).

Hydrophobic and Hydrophilic Copolymers

Research on hydrophobically modified sulfobetaine copolymers has been conducted, demonstrating tunable aqueous upper critical solution temperatures (UCST) and the capability for post-polymerization modification. These copolymers, containing hydrophobic and zwitterionic segments, offer promising applications in antifouling coatings and hemocompatible materials due to their unique physicochemical properties (Woodfield, Zhu, Pei, & Roth, 2014).

Novel Acrylate Emulsions for Coatings

Fluorinated acrylate emulsions, facilitated by the synthesis of amphiphilic sulfonyl macro emulsifiers, have been developed for hydrophobic surface coatings. These emulsions exhibit low surface energy and superior hydrophobicity, making them ideal for water repellent applications (Yin, Song, Liang, Zhang, Fang, Zhu, & Zhu, 2017).

Corrosion Inhibition

Investigations into the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in acidic solutions have been conducted. These studies provide insights into the development of effective corrosion inhibitors, crucial for extending the lifespan of metal structures in corrosive environments (Yadav, Gope, Kumari, & Yadav, 2016).

properties

IUPAC Name |

methyl (Z)-3-(4-ethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-5-27-18-10-8-17(9-11-18)22-14-20(21(23)26-4)28(24,25)19-12-6-16(7-13-19)15(2)3/h6-15,22H,5H2,1-4H3/b20-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYMNMNDMJBFOT-ZHZULCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

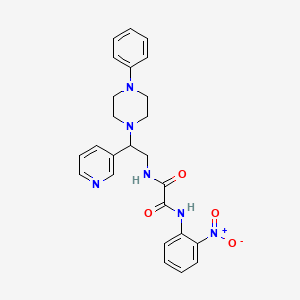

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)

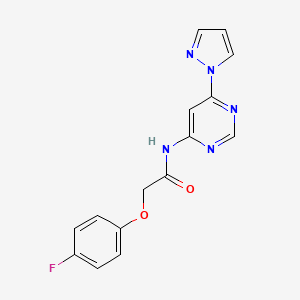

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)

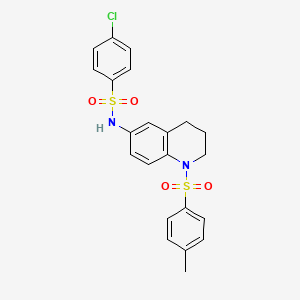

![4-chloro-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide](/img/structure/B2771470.png)

![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)

![N-(4-methylbenzyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2771481.png)